Calcium carbonate

Catalog No.
S522508
CAS No.
471-34-1
M.F
CaCO3
CCaO3
M. Wt
100.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium carbonate

CAS Number

471-34-1

Product Name

Calcium carbonate

IUPAC Name

calcium;carbonate

Molecular Formula

CaCO3
CCaO3

Molecular Weight

100.09 g/mol

InChI

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2

InChI Key

VTYYLEPIZMXCLO-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].[Ca+2]

Solubility

0.001 % (NIOSH, 2016)
Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium.
ALKALI HYDROXIDE REDUCES ITS SOLUBILITY
INSOL IN ALCOHOL
SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2
Practically insoluble in water; soluble in dilute acids
In water, 0.0013/100 g H20 at 18 °C /Calcite/
In water, 0.0019/100 g H20 at 18 °C /Aragonite/
Solubility in water, mg/l at 25 °C: 14 (very poor)
0.001%

Synonyms

Aragonite, Calcite, Calcium Carbonate, Calcium Milk, Carbonate, Calcium, Chalk, Limestone, Marble, Milk of Calcium, Vaterite

Canonical SMILES

C(=O)([O-])[O-].[Ca+2]

Description

The exact mass of the compound Calcium carbonate is 99.9473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.001 % (niosh, 2016)0.001 % (niosh, 2016)0.001 % (niosh, 2016)practically insoluble in water and in alcohol. dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium.alkali hydroxide reduces its solubilityinsol in alcoholsolubility in h2o incr by ammonium salt & by co2practically insoluble in water; soluble in dilute acidsin water, 0.0013/100 g h20 at 18 °c /calcite/in water, 0.0019/100 g h20 at 18 °c /aragonite/solubility in water, mg/l at 25 °c: 14 (very poor)0.001%0.001%0.001%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium Carbonate in Drug Delivery

  • Controlled Release Carrier

    Due to its biocompatibility and degradability, CaCO3 is being explored as a carrier for therapeutic drugs []. Researchers are particularly interested in its ability to control the release rate of the drug, potentially improving efficacy and reducing side effects. The controllable release can be achieved by manipulating the particle size and morphology of the CaCO3 carrier [].

  • Protection from Gastric Acid

    For orally administered drugs, CaCO3 can act as a protective barrier against the harsh environment of the stomach. By encapsulating the drug within its structure, CaCO3 can shield it from degradation by gastric acid, ensuring a higher concentration reaches the target site in the intestine [].

Beyond Drug Delivery: Biomedical Applications

The research on CaCO3 applications extends beyond drug delivery. Here are some promising areas:

  • Calcium Supplementation and Bone Repair

    As the main component of bones and seashells, CaCO3 is a natural source of calcium. Researchers are investigating its use in bone-related therapies and supplements due to its biocompatibility and ability to integrate with bone tissue [].

  • Imaging and Diagnostics

    Recent studies explore the use of calcium carbonate nanoparticles for biomedical imaging. By incorporating these nanoparticles with contrasting agents, scientists hope to improve diagnostic techniques for various diseases [].

  • Antimicrobial Activity

    Emerging research suggests that CaCO3 nanoparticles might possess antimicrobial properties. This opens doors for potential applications in wound healing and combating infections [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties.
Limestone is an odorless, white to tan powder.
Limestone (calcium carbonate) that has been recrystallized by metamorphism and is capable of taking a polish. Practically insoluble in water.
DryPowder; DryPowder, Liquid; DryPowder, OtherSolid; Liquid; OtherSolid; PelletsLargeCrystals; WetSolid; WetSolid, Liquid; WetSolid, OtherSolid
DryPowder; DryPowder, Liquid; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; DryPowder, PelletsLargeCrystals, Liquid; DryPowder, WetSolid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; WetSolid; WetSolid, Liquid; WetSolid, OtherSolid
White crystalline or amorphous, odourless and tasteless powder
WHITE POWDER OR PELLETS.
White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids.
White, odorless powder or colorless crystals.
Odorless, white to tan powder.
Odorless, white powder.

Color/Form

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite)

Exact Mass

99.9473

Boiling Point

Decomposes (NIOSH, 2016)
Decomposes

Density

2.7 to 2.95 (NIOSH, 2016)
2.7 to 2.9 (NIOSH, 2016)
2.8 g/cm³
2.7-2.95
2.7-2.9

Odor

Odorless

Appearance

Solid powder

Melting Point

1517 to 2442 °F (Decomposes) (NIOSH, 2016)
Mp 1339 ° (at 1.35 atm)
1517-2442°F (decomposes)
1517-2442°F
1517-2442°F (Decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H0G9379FGK

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 3346 of 3680 companies (only ~ 9.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

For relief of heartburn and acid indigestion. May also be used as a nutritional supplement or to treat hypocalcemia.

Therapeutic Uses

Mesh Heading: Antacids
/EXPL THER/ The aim of the present study was to test the hypothesis that a fibrin matrix enhances the osteogenic differentiation and expression of vascular endothelial growth factor (VEGF) by human bone marrow stromal cells (hBMSCs) seeded into mineralised scaffolds. Porous calcium carbonate scaffolds were droplet seeded with hBMSCs using a matrix containing 3 % fibrinogen and cultured for 3 weeks. Seeded scaffolds without the fibrin matrix served as controls. The scaffolds were evaluated, using undecalcified thick sections, for fluorescence staining for nuclei, osteocalcin (OC) and VEGF. The sections were systematically scanned using optical sectioning and three dimensional distributions of cells and positive staining indicating expression of OC and VEGF were reconstructed from the z-stacks. The fibrin matrix maintained a significantly higher level of cell numbers after 2 d and 1 week and delayed the onset of osteogenic differentiation while sustaining a significantly higher level of OC and VEGF expression after 2 and 3 weeks, starting from the periphery of the scaffolds. There was a decrease in cell density from the periphery to the centre of the scaffolds in both groups. The percentage of cells expressing OC and VEGF was significantly different between the centre and the periphery of the scaffolds in the fibrin(+) group but not in the controls. It is concluded that the fibrin matrix used appears to be a useful adjunct for supporting and sustaining osteogenic and angiogenic activity of hBMSCs in tissue engineered constructs. This could help to improve their performance in a clinical setting.
/EXPL THER/ Thirty coral-derived calcium carbonate-based macroporous constructs with limited hydrothermal conversion to hydroxyapatite (7% HA/CC) were implanted in the rectus abdominis of three adult non-human primate Papio ursinus to investigate the intrinsic induction of bone formation. Macroporous constructs with 125 ug human recombinant osteogenic protein-1 (hOP-1) or 125 ug human recombinant transforming growth factor-beta(3) (hTGF-beta(3)) were also implanted. The potential synergistic interaction between morphogens was tested by implanting binary applications of hOP-1 and hTGF-beta(3) 5:1 by weight, respectively. To evaluate the role of osteoclastic activity on the implanted macroporous surfaces, coral-derived constructs were pre-loaded with 0.24 mg of bisphosphonate zoledronate (Zometa). To correlate the morphology of tissue induction with osteogenic gene expression and activation, harvested specimens on day 90 were analyzed for changes in OP-1 and TGF-beta(3) mRNA synthesis by quantitative real-time polymerase chain reaction (qRT-PCR). The induction of bone formation in 7% HA/CC solo correlated with OP-1 expression. Massive bone induction formed by binary applications of the recombinant morphogens. Single applications of hOP-1 and hTGF-beta(3) also resulted in substantial bone formation, not comparable however to synergistic binary applications. Zoledronate-treated macroporous constructs showed limited bone formation and in two specimens bone formation was altogether absent; qRT-PCR showed a prominent reduction of OP-1 gene expression whilst TGF-beta(3) expression was far greater than OP-1. The lack of bone formation by zoledronate-treated specimens indicates that osteoclastic activity on the implanted coral-derived constructs is critical for the spontaneous induction of bone formation. Indirectly, zoledronate-treated samples showing lack of OP-1 gene expression and absent or very limited bone formation by induction confirm that the spontaneous induction of bone formation by coral-derived macroporous constructs is initiated by secreted BMPs/OPs, in context the OP-1 isoform.
/EXPL THER/ Calcium is an essential cotherapy in osteoporosis treatment. The relative effectiveness of various calcium salts for this purpose is uncertain. Many older women with osteoporosis have phosphorus intakes of <70% of the Recommended Dietary Allowance. /The study's/ objective was to test the hypothesis that calcium phosphate would better support anabolic bone building than would calcium carbonate. This study was a 12-mo, randomized, positive-comparator, 2-arm, single-blind clinical trial in 211 patients treated with teriparatide who consumed <1000 mg phosphorus/d. Participants were randomly assigned to receive, in addition to teriparatide and 1000 IU cholecalciferol, 1800 mg calcium/d as either tricalcium phosphate or calcium carbonate. The primary endpoints were changes in lumbar spine and total hip bone mineral densities (BMDs); secondary endpoints were changes in bone resorption biomarkers and serum and urine calcium and phosphorus concentrations. In the combined group, the lumbar spine BMD increased by 7.2%, and total hip BMD increased by 2.1% (P < 0.01 for both). However, there was no significant difference between calcium-treatment groups, and there were no significant between-group differences in serum calcium and phosphorus concentrations or in urine calcium concentrations. Bone resorption biomarkers increased in both groups, as expected with teriparatide, but the increases in the 2 calcium groups did not differ significantly.Tricalcium phosphate and calcium carbonate appear to be approximately equally effective in supporting bone building with a potent anabolic agent; phosphate salt may be preferable in patients with restricted phosphorus intakes.
/EXPL THER/ Colorectal cancer is common worldwide and chemoprevention has the potential of reducing the number of individuals who may suffer and perish from this disease. A randomized placebo controlled pilot study in colorectal cancer patients was performed using calcium carbonate as the test agent in a multi-institutional oncology study group. Two hundred twenty volunteers were randomized in the study. The primary goals of compliance, accrual, and toxicity monitoring are presented. Presence of multiple adenomas at study entry and subsequent development of metachronous adenomas were recorded and found to be associated with synchronous adenomas. The secondary endpoint of recurrent adenomas indicated lower rates of new adenoma in the volunteers randomized to the calcium group. This pilot study indicates the feasibility of enrolling survivors of colorectal cancer as study volunteers in a colorectal neoplasm chemoprevention clinical trial and oral calcium continues to be a potentially effective drug in reducing colorectal adenomas.
/EXPL THER/ Although some evidence exists to support the practice of using calcium carbonate to treat nelfinavir-induced diarrhea, there is a lack of data supporting the role of calcium in diarrhea induced by other protease inhibitors (PIs) ... The objective of this prospective open-label study is to evaluate the efficacy of calcium carbonate in the treatment of PI-induced persistent diarrhea in HIV-infected patients ... Along with dietary advice, patients were asked to take oral calcium carbonate 500 mg twice daily for 2 weeks. Visual Analog Scale (VAS) and the National Cancer Institute of Canada (NCIC) scale were used to assess the severity of diarrhea. Data were analyzed using paired t tests to test for differences in VAS and NCIC scores between baseline and 14 days. Pearson correlation was used to explore the relationships between change in diarrhea and patient baseline factors ... At day 0, the mean VAS +/ - standard deviation was 6.6 +/ - 2.1 and decreased to 5.3 +/ - 1.9 (p=0.01) after 14 days. At day 0, the mean NCIC score was 1.9 +/ - 0.8 and decreased to 1.2 +/ - 0.9 (p=0.005) after 14 days. No baseline patient factors predicted change in NCIC or VAS grade. /The authors concluded that/ calcium carbonate is associated with a reduction of diarrhea in individuals with diarrhea induced by PI.
/EXPL THER/ Experimental and observational findings suggest that calcium intake may protect against colorectal neoplasia. To investigate this hypothesis, we conducted a randomized, double-blind trial of colorectal adenoma recurrence. Nine hundred thirty patients with a recent history of colorectal adenomas were randomly given calcium carbonate (3 gm daily; 1200 mg elemental calcium) or placebo, with follow-up colonoscopies one and four years after the qualifying examination. The main analysis focused on new adenomas found after the first follow-up endoscopy, up to (and including) the second follow-up examination. Risk ratios of at least one recurrent adenoma and ratios of the average numbers of adenomas were calculated as measures of calcium effect. There was a lower risk of recurrent adenomas in subjects assigned calcium. Eight hundred thirty-two patients had two follow-up examinations and were included in the main analysis; the adjusted risk ratio of one or more adenomas was 0.81 (95% CI 0.67 to 0.99); the adjusted ratio of the average numbers of adenomas was 0.76 (95% CI 0.60 to 0.96). Among subjects who had at least one follow-up colonoscopy, the adjusted risk ratio of one or more recurrent adenomas was 0.85 (95% CI 0.74 to 0.98). The effect of calcium seemed independent of initial dietary fat and calcium intake. No toxicity was associated with supplementation. These findings indicate that calcium supplementation has a modest protective effect against colorectal adenomas, precursors of most colorectal cancers.
The two main forms of calcium dietary supplements are carbonate and citrate. Calcium carbonate is inexpensive, but is absorbed best when taken with food. Some over-the-counter antacid products, such as Tums and Rolaids, contain calcium carbonate. Each pill or chew provides 200 - 400 mg of calcium. Calcium citrate, a more expensive form of the supplement, is absorbed well on an empty or a full stomach. In addition, people with low levels of stomach acid (a condition more common in people older than 50) absorb calcium citrate more easily than calcium carbonate. Other forms of calcium in supplements and fortified foods include gluconate, lactate, and phosphate.
... 2.5 g/hr should effectively and continuously neutralize acid of 90% of duodenal ulcer patients. ... The recommended 4-6 hr interval is much too long for max efficacy ...
MEDICATION (VET): As a nutrient source of calcium; slow acting and weak antacid, weak intestinal antidiarrheal astringent ("prepared" form is preferred) and protective. Feeding it reduces urinary calculi problems in cattle on high phosphorus intake.
An effective gastric antacid (1 g neutralizes approx 110 mL 0.1 N HCl in 10 min and 162 mL within 2 hr).
Is an ... antacid and good antidote for oxalic acid /preventing absorption of ingested oxalic acid/.
Calcium carbonate is potent and inexpensive /antacid/. It has rapid onset of action. Since calcium carbonate is emptied from stomach more slowly than sodium bicarbonate its antacid action is more prolonged.
Usual dose of calcium carbonate for peptic ulcer is 1 to 2 g; however, 2-g dose in an effective schedule will exceed recommended 8-g daily limit, and prepn containing lesser amt of calcium carbonate in combination with other antacids are thus to be preferred.
Calcium carbonate and calcium acetate are used to restrict phosphate absorption in patients with chronic renal failure and oxalate absorption in patients with inflammatory bowel disease.
Some studies have shown that calcium supplementation begun in the second trimester may be effective in lowering blood pressure in pregnant women with pregnancy-induced hypertension or pre-eclampsia, both of which may possibly be associated with increased calcium demand of the fetus during the last trimester. /Calcium supplements/
Calcium salts are used as a source of calcium cation for the treatment or prevention of calcium depletion in patients in whom dietary measures are inadequate.
Conditions that may be associated with calcium deficiency include hypoparathyroidism, achlorhydria, chronic diarrhea, vitamin D deficiency, steatorrhea, sprue, pregnancy and lactation, menopause, pancreatitis, renal failure, alkalosis, and hypephosphatemia. Administration of certain drugs (e.g., some diuretics, anticonvulsants) may sometimes result in hypocalcemia which may warrant calcium replacement therapy.
/For the treatment of gastroesophageal reflux disease (GERD)/ antacids currently are recommended only for the patient with mild, infrequent episodes of heartburn . /Antacids/
Phosphorus is an essential element necessary for the normal function of the human body, required for skeletal construction and synthesis of DNA, proteins, and adenosine triphosphate. In healthy individuals, serum phosphorus concentrations are maintained between 2.5 and 4.5 mg/dL through diet and renal excretion. In renal insufficiency, phosphorus excretion declines and hyperphosphatemia develops. The body's compensation mechanisms cause secondary hyperparathyroidism and renal osteodystrophy. Phosphate binders provide an effective means for managing serum phosphate. Commercially available phosphate binders include calcium carbonate, calcium acetate, sevelamer, lanthanum, and, rarely, aluminum hydroxide. Because of aluminum's known toxicities, aluminum-based phosphate binders have a limited place in therapy. Calcium carbonate's benefits are seen over a narrow gastric pH range, thereby limiting the drug's utility. Calcium acetate is effective over a wide pH range. Other phosphate binders, including sevelamer hydrochloride and lanthanum carbonate, have recently entered the market ...

Pharmacology

Gastric-peptic disease occurs as a result of an imbalance between protective factors, such as mucus, bicarbonate, and prostaglandin secretion, and aggressive factors, such as hydrochloric acid, pepsin, and Helicobacter pylori (H. pylori). Antacids work by restoring acid-base balance, attenuating the pepsin activity and increasing bicarbonate and prostaglandin secretion. The acid-neutralizing capacity of calcium carbonate is 58 mEq/15 ml. When used as a nutritional supplement, calcium carbonate acts by directly increasing calcium stores within the body.
Calcium Carbonate is the carbonic salt of calcium (CaCO3). Calcium carbonate is used therapeutically as a phosphate buffer in hemodialysis, as an antacid in gastric hyperacidity for temporary relief of indigestion and heartburn, and as a calcium supplement for preventing and treating osteoporosis. (NCI04)

MeSH Pharmacological Classification

Antacids

ATC Code

A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02A - Antacids
A02AC - Calcium compounds
A02AC01 - Calcium carbonate
A - Alimentary tract and metabolism
A12 - Mineral supplements
A12A - Calcium
A12AA - Calcium
A12AA04 - Calcium carbonate

Mechanism of Action

Calcium carbonate is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins. Neutralization of hydrochloric acid results in the formation of calcium chloride, carbon dioxide and water. Approximately 90% of calcium chloride is converted to insoluble calcium salts (e.g. calcium carbonate and calcium phosphate).

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg (approx)
approx 0 mmHg

Impurities

Major contaminants: magnesium carbonate and silica
Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals.

Other CAS

1317-65-3
308068-21-5
471-34-1
13397-26-7
13701-58-1
13397-25-6
72608-12-9

Associated Chemicals

Limestone;1317-65-3

Wikipedia

Calcium carbonate

Drug Warnings

Large doses of calcium carbonate (above 2 g) increase gastric secretion for a period of time that considerably outlasts elevation of pH. ... With single doses below 2 g, this effect is negligible.
After ingestion /of CaCO3 tablets/, it is converted to sol calcium salts in bowel, and calcium is thereby made available for absorption. Patients with achlorhydria may not solubilize calcium from ... preparation.
Gastric hypersecretory action is counter productive and may possibly account for various reports that calcium carbonate is less efficacious than other antacids. Calcium carbonate has been known to cause fecal concretions.
Constipating effects and chalky taste of calcium carbonate are clinically disadvantageous.
For more Drug Warnings (Complete) data for CALCIUM CARBONATE (23 total), please visit the HSDB record page.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents
Cosmetics -> Abrasive; Absorbent; Buffering; Bulking; Cosmetic colorant; Opacifying; Oral care; Viscosity controlling

Methods of Manufacturing

Reaction of calcium chloride and sodium carbonate or ammonium carbonate
The production of natural ground calcium carbonate starts with the quarrying of a deposit of chalk, limestone, or marble. The best deposits for most industrial applications are those having a high (>90% CaCO3) purity and high brightness. ... The ore is taken to a primary crusher for size reduction and then into the processing plant. The plant process is dependent on the grade of material being made. ... Coarse products that do not require high purity, 90-98% CaCO3, go to secondary crushing. This may be a cone- or jaw-type crusher that produces material minus 4 cm. Final grinding for products down to approximately 5 um median particle size can be done in a roller mill or ball mill. Products finer than 10 um often involve additional processing, usually in a dry ball mill circuit with air classification.
For those grades /of calcium carbonate/ requiring high purity or finer material the process is different. Ideally, the secondary crushing step should reduce the ore to the point where mineral impurities are liberated, typically <100 um, without producing an excess of fines. The material may then be beneficiated through a mineral flotation process in which impurities are floated out. The flotation process produces a higher brightness material that is typically >98% calcium carbonate. ... The flotation product is further ground in a ball mill to produce a product in the 2-50 um particle range. Products having a median particle size less than 2 mm are usually wet ground in media or sand mills, the final product being a slurry that can be shipped after stabilizers and biocides are added, or dried for powdered products.
Precipitated calcium carbonate can be produced by several methods but only the carbonation process is commercially used in the United States. Limestone is calcined in a kiln to obtain carbon dioxide and quicklime. The quicklime is mixed with water to produce a milk-of-lime. Dry hydrated lime can also be used as a feedstock. Carbon dioxide gas is bubbled through the milk-of-lime in a reactor known as a carbonator. Gassing continues until the calcium hydroxide has been converted to the carbonate. The end point can be monitored chemically or by pH measurements. Reaction conditions determine the type of crystal, the size of particles, and the size distribution produced. ... Following carbonation, the product can be further purified by screening. This screening, also used to control the maximum size of the product, is followed by dewatering (qv). Rotary vacuum filters, pressure filters, or centrifuges are used in the mechanical removal of water. Final drying is accomplished as with natural calcium carbonate in either a rotary, spray, or flash dryer. Products having mean particle sizes from submicrometers (~0.03 um) to several micrometers are available.
... Methods of manufacture: (1) As a byproduct in the "Lime soda process"; (2) By precipitation of calcium carbonate from calcium hydroxide in the "Carbonation process"; or (3) By precipitation of calcium carbonate from calcium chloride in the "Calcium chloride process".

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Furniture and related product manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Paper manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Rubber product manufacturing
Limestone: ACTIVE
Carbonic acid calcium salt (1:1): ACTIVE
The principal U.S. producers of ground calcium carbonate are Columbia River Carbonates, ECC International, Franklin Limestone Co., Genstar Stone Products, Georgia Marble, J.M. Huber Corp., Calcium Carbonate Division, James River Limestone Co., Inc., OMYA Inc. (Pluess-Staufer), and Pfizer Inc. The principal U.S. producers of precipitated products are Mississippi Lime Co., and Pfizer Inc.

Analytic Laboratory Methods

Method: OSHA ID-121; Procedure: atomic absorption; Analyte: calcium; Matrix: air, wipes, or bulks; Detection Limit: 0.03 ug/mL. /Calcium/
Method: NIOSH 7020, Issue 2; Procedure: flame atomic absorption; Analyte: calcium; Matrix: air; Detection Limit: 0.001 mg/sample. /Calcium and compounds/
Method: NIOSH 7300, Issue 3; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (nitric/perchloric acid ashing); Analyte: calcium; Matrix: air; Detection Limit: 36.3 ng/mL. /Calcium/
Method: NIOSH 7303, Issue 2; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (hot block/HCl/HNo3 digestion; Analyte: calcium; Matrix: air; Detection Limit: 0.009 ug/ml. /Calcium/
For more Analytic Laboratory Methods (Complete) data for CALCIUM CARBONATE (20 total), please visit the HSDB record page.

Storage Conditions

Separated from acids, aluminium and ammonium salts.

Interactions

... A mixture of 2 parts magnesium oxide and 1 part calcium carbonate produces relatively normal stool for many patients.
Milk-alkali syndrome may occur after prolonged admin of calcium carbonate with concomitant use of sodium bicarbonate and/or homogenized milk containing Vit D.
Certain anions in antacids (carbonate and hydroxide) ... are thought to form insoluble complexes when combined with iron. A study evaluating the effect of antacids and iron absorption used patients with mild iron deficiency and found that when Mylanta II (5 mL) was given with 10 mg of iron, the increase in plasma iron seen two hours after the dose was not significantly different from the iron level seen two hours after a control dose. ... calcium carbonate 500 mg also decreased the two-hour plasma levels, with serum iron levels attaining only one-third of the control dose.
Concurrent use of excessive amounts of /alcohol, caffeine (usually more than 8 cups of coffee a day), or tobacco/ has been reported to decrease calcium absorption.
For more Interactions (Complete) data for CALCIUM CARBONATE (45 total), please visit the HSDB record page.

Stability Shelf Life

Indefinite shelflife.
STABLE IN AIR

Dates

Modify: 2023-08-15
1: Wei Y, Kong XL, Li WB, Wang ZS. Effect of calcium carbonate combined with calcitonin on hypercalcemia in hemodialysis patients. Ther Apher Dial. 2014 Dec;18(6):618-22. doi: 10.1111/1744-9987.12178. Epub 2014 Mar 27. PubMed PMID: 24674384.
2: Bristow SM, Gamble GD, Stewart A, Horne L, House ME, Aati O, Mihov B, Horne AM, Reid IR. Acute and 3-month effects of microcrystalline hydroxyapatite, calcium citrate and calcium carbonate on serum calcium and markers of bone turnover: a randomised controlled trial in postmenopausal women. Br J Nutr. 2014 Nov 28;112(10):1611-20. doi: 10.1017/S0007114514002785. Epub 2014 Oct 2. PubMed PMID: 25274192.
3: Wang Y, Xie G, Huang Y, Zhang H, Yang B, Mao Z. Calcium acetate or calcium carbonate for hyperphosphatemia of hemodialysis patients: a meta-analysis. PLoS One. 2015 Mar 23;10(3):e0121376. doi: 10.1371/journal.pone.0121376. eCollection 2015. PubMed PMID: 25799184; PubMed Central PMCID: PMC4370772.
4: Yao C, Xie A, Shen Y, Zhu J, Li H. Nacre-like calcium carbonate controlled by ionic liquid/graphene oxide composite template. Mater Sci Eng C Mater Biol Appl. 2015 Jun;51:274-8. doi: 10.1016/j.msec.2015.02.009. Epub 2015 Feb 11. PubMed PMID: 25842135.
5: Song J, Cheng H, Shen X, Tong H. The effect of pigeon yolk sac fluid on the growth behavior of calcium carbonate crystals. Poult Sci. 2015 Mar;94(3):402-7. doi: 10.3382/ps/pev004. Epub 2015 Feb 12. PubMed PMID: 25681477.
6: Ganendra G, De Muynck W, Ho A, Arvaniti EC, Hosseinkhani B, Ramos JA, Rahier H, Boon N. Formate oxidation-driven calcium carbonate precipitation by Methylocystis parvus OBBP. Appl Environ Microbiol. 2014 Aug;80(15):4659-67. PubMed PMID: 24837386; PubMed Central PMCID: PMC4148801.
7: Tawbi HA, Tran AL, Christner SM, Lin Y, Johnson M, Mowrey E, Appleman LR, Stoller R, Miller BM, Egorin MJ, Beumer JH. Calcium carbonate does not affect nilotinib pharmacokinetics in healthy volunteers. Cancer Chemother Pharmacol. 2013 Nov;72(5):1143-7. doi: 10.1007/s00280-013-2283-x. Epub 2013 Sep 14. PubMed PMID: 24036846; PubMed Central PMCID: PMC3818249.
8: Achal V, Pan X. Influence of calcium sources on microbially induced calcium carbonate precipitation by Bacillus sp. CR2. Appl Biochem Biotechnol. 2014 May;173(1):307-17. doi: 10.1007/s12010-014-0842-1. Epub 2014 Mar 19. PubMed PMID: 24643454.
9: Ruggeri M, Cipriani F, Bellasi A, Russo D, Di Iorio B. Sevelamer is cost-saving vs. calcium carbonate in non-dialysis-dependent CKD patients in italy: a patient-level cost-effectiveness analysis of the INDEPENDENT study. Blood Purif. 2014;37(4):316-24. doi: 10.1159/000365746. Epub 2014 Aug 27. PubMed PMID: 25171148.
10: Müller WE, Schlossmacher U, Schröder HC, Lieberwirth I, Glasser G, Korzhev M, Neufurth M, Wang X. Enzyme-accelerated and structure-guided crystallization of calcium carbonate: role of the carbonic anhydrase in the homologous system. Acta Biomater. 2014 Jan;10(1):450-62. doi: 10.1016/j.actbio.2013.08.025. Epub 2013 Aug 24. PubMed PMID: 23978410.
11: Zhao D, Wang CQ, Zhuo RX, Cheng SX. Modification of nanostructured calcium carbonate for efficient gene delivery. Colloids Surf B Biointerfaces. 2014 Jun 1;118:111-6. doi: 10.1016/j.colsurfb.2014.03.007. Epub 2014 Mar 29. PubMed PMID: 24732398.
12: Vaisman N, Shaltiel G, Daniely M, Meiron OE, Shechter A, Abrams SA, Niv E, Shapira Y, Sagi A. Increased calcium absorption from synthetic stable amorphous calcium carbonate: double-blind randomized crossover clinical trial in postmenopausal women. J Bone Miner Res. 2014 Oct;29(10):2203-9. doi: 10.1002/jbmr.2255. PubMed PMID: 24753014.
13: Silva-Castro GA, Uad I, Gonzalez-Martinez A, Rivadeneyra A, Gonzalez-Lopez J, Rivadeneyra MA. Bioprecipitation of Calcium Carbonate Crystals by Bacteria Isolated from Saline Environments Grown in Culture Media Amended with Seawater and Real Brine. Biomed Res Int. 2015;2015:816102. doi: 10.1155/2015/816102. Epub 2015 Jul 26. PubMed PMID: 26273646; PubMed Central PMCID: PMC4529937.
14: Inaba M, Okuno S, Nagayama H, Yamada S, Ishimura E, Imanishi Y, Shoji S. Restoration of parathyroid function after change of phosphate binder from calcium carbonate to lanthanum carbonate in hemodialysis patients with suppressed serum parathyroid hormone. J Ren Nutr. 2015 Mar;25(2):242-6. doi: 10.1053/j.jrn.2014.10.013. Epub 2014 Dec 30. Review. PubMed PMID: 25556148.
15: Al Omari MM, Rashid IS, Qinna NA, Jaber AM, Badwan AA. Calcium Carbonate. Profiles Drug Subst Excip Relat Methodol. 2016;41:31-132. doi: 10.1016/bs.podrm.2015.11.003. Epub 2016 Feb 3. Review. PubMed PMID: 26940168.
16: Chao Y, Horner O, Vallée P, Meneau F, Alos-Ramos O, Hui F, Turmine M, Perrot H, Lédion J. In situ probing calcium carbonate formation by combining fast controlled precipitation method and small-angle X-ray scattering. Langmuir. 2014 Apr 1;30(12):3303-9. doi: 10.1021/la500202g. Epub 2014 Mar 24. PubMed PMID: 24568190.
17: Rege A, Heu R, Stranick M, Sullivan RJ. In vitro study of the effect of a dentifrice containing 8% arginine, calcium carbonate, and sodium monofluorophosphate on acid-softened enamel. J Clin Dent. 2014;25(1 Spec No A):A3-6. PubMed PMID: 24933797.
18: Hyodo T, Kawakami J, Mikami N, Wakai H, Ishii D, Yoshida K, Iwamura M, Hida M, Kurata Y. Increase in the dosage amount of vitamin D3 preparations by switching from calcium carbonate to lanthanum carbonate. Ther Apher Dial. 2014 Jun;18 Suppl 1:14-7. doi: 10.1111/1744-9987.12198. PubMed PMID: 24953761.
19: Kabacińska Z, Krzyminiewski R, Dobosz B. EPR investigation of UV light effect on calcium carbonate powders with different grain sizes. Radiat Prot Dosimetry. 2014 Jun;159(1-4):149-54. doi: 10.1093/rpd/ncu177. Epub 2014 Jun 5. PubMed PMID: 24903237.
20: Dhami NK, Reddy MS, Mukherjee A. Biomineralization of calcium carbonate polymorphs by the bacterial strains isolated from calcareous sites. J Microbiol Biotechnol. 2013 May;23(5):707-14. PubMed PMID: 23648862.

Explore Compound Types